

# Acriflavine: A Historical and Technical Review of its Medical Applications

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## Compound of Interest

Compound Name: Acriflavine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Acriflavine**, a synthetic acridine dye, holds a significant place in the history of medicine as one of the earliest synthetic antibacterial agents. Developed in 1912 by the German medical researcher Paul Ehrlich, it saw widespread use as a topical antiseptic and for the treatment of various infectious diseases in the pre-antibiotic era.[1][2][3] Its application during World War I for treating wounds and parasitic infections like sleeping sickness marked a crucial step in the development of chemotherapy.[2][4] This technical guide provides a comprehensive overview of the historical use of **acriflavine** in medicine, detailing its synthesis, mechanism of action, and early clinical applications, with a focus on quantitative data and experimental protocols from the foundational period of its use.

## Physicochemical Properties and Synthesis

**Acriflavine** is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and its unmethylated precursor, 3,6-diaminoacridine (proflavine).[2] It typically presents as a reddish-brown powder.

## Historical Synthesis Protocol

The original synthesis of **acriflavine** was reported by L. Benda in 1912. While the detailed protocol from the original publication is not readily available in modern databases, the general

synthetic route involved the condensation of m-phenylenediamine with formaldehyde, followed by oxidation and subsequent methylation to yield the acridine scaffold.

Experimental Workflow: Generalised Historical Synthesis of **Acriflavine**

Caption: General workflow for the historical synthesis of **acriflavine**.

## Historical Antimicrobial Efficacy

Early investigations into the antimicrobial properties of **acriflavine** were pioneered by Carl Browning and his colleagues. Their work established its potent bactericidal and bacteriostatic effects against a range of pathogenic bacteria.

## Quantitative Antimicrobial Data (Early 20th Century)

The following table summarizes the approximate Minimum Inhibitory Concentrations (MIC) of **acriflavine** against various bacteria as reported in early studies. It is important to note that the methodologies for determining MIC in the early 20th century were not as standardized as they are today, and variations in media, inoculum size, and incubation conditions were common.

Bacterium	Approximate MIC (µg/mL)	Reference (Implied)
Staphylococcus aureus	1 - 5	Browning et al.
Streptococcus pyogenes	0.5 - 2	Browning et al.
Escherichia coli	10 - 50	Browning et al.
Neisseria gonorrhoeae	1 - 10	Historical texts
Trypanosoma brucei	Varies (in vivo)	Historical texts

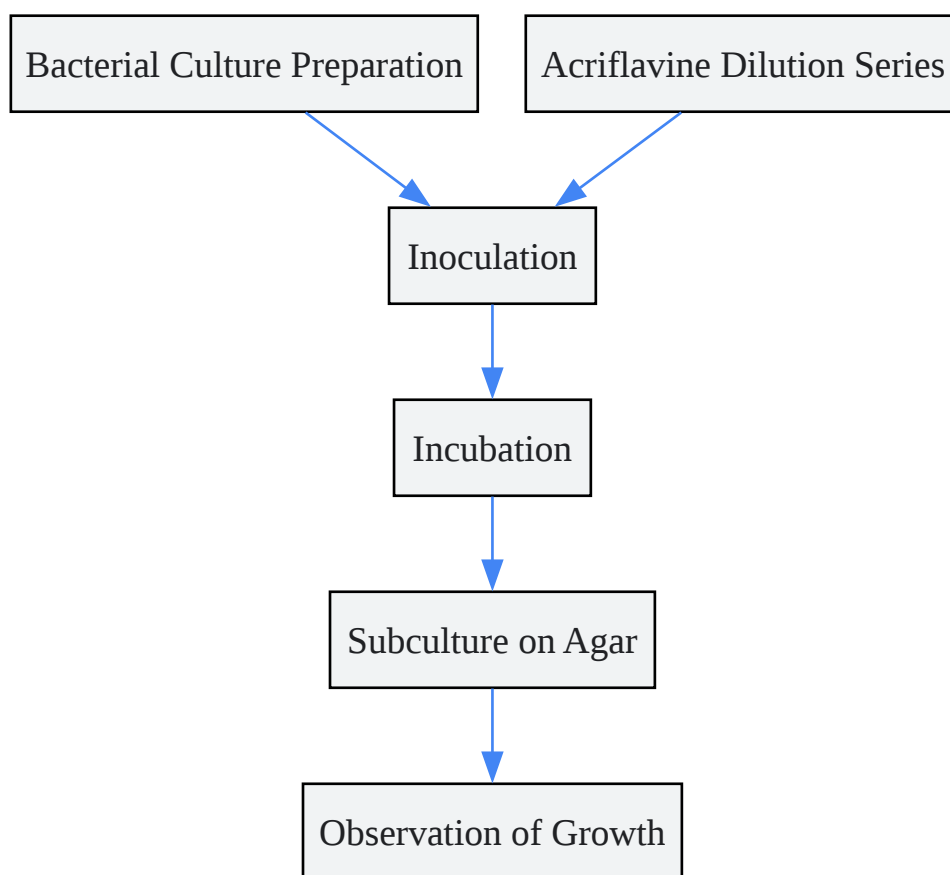
Note: The exact MIC values from the very early studies are difficult to ascertain from currently available digital records. The values presented are estimations based on descriptive accounts from historical medical literature.

## Historical Experimental Protocol: Determination of Bactericidal Action

The methods used by early 20th-century researchers like Browning to determine the bactericidal action of **acriflavine** typically involved the following steps:

- **Preparation of Bacterial Cultures:** Broth cultures of the target bacteria (e.g., *Staphylococcus aureus*) were grown for a specific period (e.g., 24 hours).
- **Preparation of Antiseptic Solutions:** A series of dilutions of **acriflavine** in sterile water or saline were prepared.
- **Exposure:** A standard volume of the bacterial culture was added to each dilution of the **acriflavine** solution.
- **Incubation:** The mixtures were incubated at a constant temperature (e.g., 37°C) for a defined period.
- **Subculture:** After incubation, a loopful from each mixture was subcultured onto a solid nutrient medium (e.g., nutrient agar).
- **Observation:** The plates were incubated, and the presence or absence of bacterial growth was recorded to determine the concentration at which the bacteria were killed.

Experimental Workflow: Historical Bactericidal Assay



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Caption: A simplified workflow of a historical bactericidal experiment.

## Mechanism of Action: An Evolving Understanding

The primary mechanism of action of **acriflavine**, as understood from both historical and modern research, is its ability to intercalate with DNA.[2] This interaction disrupts DNA replication and transcription, leading to inhibition of bacterial growth and cell division.

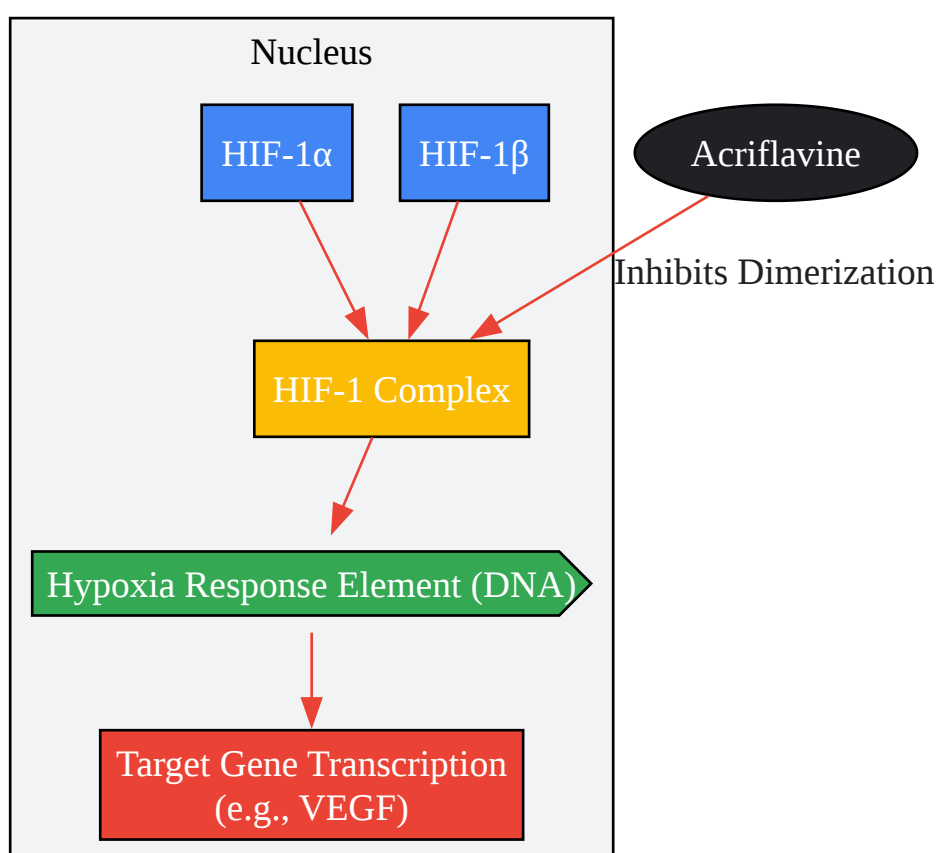
## Historical Perspective on the Mechanism of Action

Early researchers hypothesized that the antiseptic properties of **acriflavine** were due to its ability to bind to cellular components essential for bacterial survival. While the specific molecular target (DNA) was not fully elucidated until later, the concept of selective toxicity, a cornerstone of Ehrlich's work, was central to the understanding of **acriflavine**'s action.

## Modern Understanding of Affected Signaling Pathways

More recent research has revealed a more complex picture of **acriflavine**'s cellular effects, extending beyond simple DNA intercalation. It is now known to be a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular responses to low oxygen, angiogenesis, and cancer progression. **Acriflavine** has also been shown to inhibit topoisomerases I and II, enzymes crucial for managing DNA topology during replication and transcription.

Signaling Pathway: **Acriflavine**'s Inhibition of HIF-1



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Caption: **Acriflavine** inhibits the dimerization of HIF-1 $\alpha$  and HIF-1 $\beta$ .

## Historical Clinical Applications

**Acriflavine**'s broad-spectrum antibacterial activity led to its use in a variety of clinical settings.

## Topical Antiseptic for Wounds

During World War I, **acriflavine** solutions were extensively used for the irrigation and dressing of infected wounds.<sup>[4]</sup> It was valued for its efficacy in the presence of serum and pus, a significant advantage over other antiseptics of the time.

## Treatment of Gonorrhea

Before the advent of sulfonamides and penicillin, **acriflavine** was a mainstay in the treatment of gonorrhea.<sup>[3]</sup><sup>[5]</sup>

Historical Clinical Protocol: Treatment of Gonorrhea with **Acriflavine** (Generalized)

- Administration: Urethral or vaginal irrigations with dilute **acriflavine** solutions (e.g., 1:1000 to 1:4000).<sup>[5]</sup>
- Frequency: Typically administered once or twice daily.
- Duration: Treatment continued until the disappearance of gonococci from smears.
- Supportive Care: In some cases, oral administration or intravenous injections were also used, though this was less common and associated with higher toxicity.

## Treatment of Sleeping Sickness (African Trypanosomiasis)

**Acriflavine**, then known as "trypaflavine," was one of the early treatments for African trypanosomiasis, a parasitic disease transmitted by the tsetse fly.<sup>[4]</sup>

Historical Clinical Protocol: Treatment of Sleeping Sickness with **Acriflavine** (Generalized)

- Administration: Intravenous injections were the primary route of administration.
- Dosage: Dosages varied, but early reports suggest doses in the range of 5-10 mg/kg of body weight.
- Course: A series of injections were given over several weeks.

- Challenges: The treatment was often associated with significant side effects, and its efficacy was limited, particularly in the late stages of the disease involving the central nervous system.

## Toxicity and Decline in Use

Despite its effectiveness, **acriflavine** was not without its drawbacks. Local application could cause irritation, and systemic use was associated with more severe side effects, including photosensitivity and potential mutagenic effects due to its DNA-intercalating properties. The discovery and mass production of penicillin and other, more effective and less toxic antibiotics in the 1940s led to a rapid decline in the medical use of **acriflavine**.

## Conclusion

**Acriflavine** represents a pivotal chapter in the history of antimicrobial chemotherapy. Its development and application laid the groundwork for the systematic search for synthetic drugs to combat infectious diseases. While its clinical use has been largely superseded, the study of its historical application provides valuable insights into the evolution of medical practice and drug development. Furthermore, the ongoing research into its anticancer and antiviral properties underscores the enduring relevance of this historic molecule in modern pharmacology. The intricate mechanisms of action of **acriflavine**, which are still being unraveled, offer a compelling example of how a deeper understanding of historical pharmaceuticals can inform contemporary drug discovery and development efforts.

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